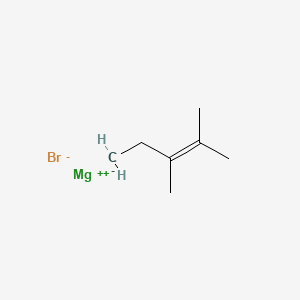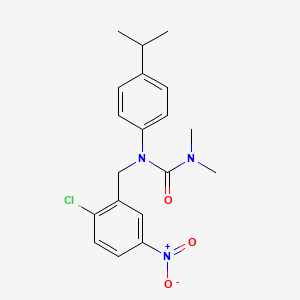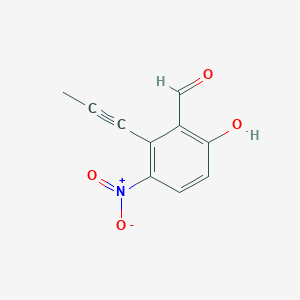
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of penta-1,4-dien-3-one derivatives. These compounds are known for their extensive biological activities, including antiviral, antibacterial, and anticancer properties. The presence of both phenyl and thiophenyl groups in its structure contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits significant antiviral and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways:
Antiviral Activity: The compound binds to viral coat proteins, inhibiting the replication and spread of the virus.
Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks the thiophenyl group, which may result in different biological activities.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups, which can enhance its antioxidant properties.
1,4-Pentadien-3-one derivatives containing a 1,3,4-thiadiazole moiety: Known for their strong antiviral activities against plant viruses.
The presence of the thiophenyl group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
| 162467-22-3 | |
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-phenyl-5-thiophen-3-ylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C15H12OS/c16-15(9-7-14-10-11-17-12-14)8-6-13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
RGFLQHUMWLPLFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
